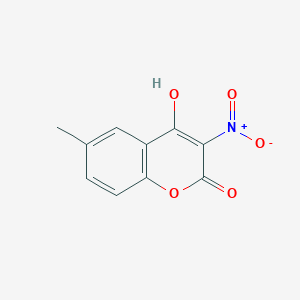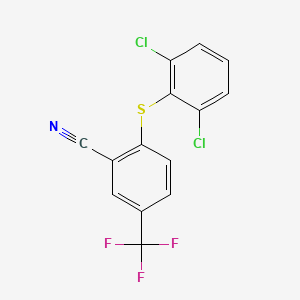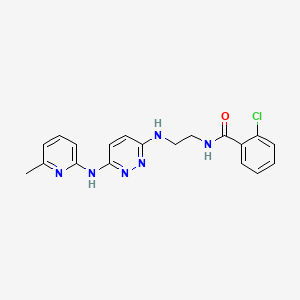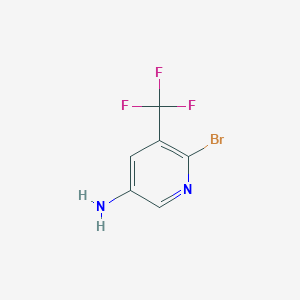
4-Hydroxy-6-methyl-3-nitrocoumarin
Descripción general
Descripción
4-Hydroxy-6-methyl-3-nitrocoumarin is a chemical compound . It is a derivative of coumarin, a type of aromatic organic chemical compound .
Synthesis Analysis
The synthesis of this compound involves several steps. The literature suggests that the synthesis of 4-hydroxycoumarin derivatives often starts with simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Chemical Reactions Analysis
4-Hydroxycoumarins are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They exhibit both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group is the main site for attack by acylating and alkylating agents .Aplicaciones Científicas De Investigación
Antioxidant Activity
4-Methylcoumarins, including derivatives with functionalities like amino, hydroxy, N-acetyl, acetoxy, and nitro groups, have been synthesized and evaluated for their antioxidant properties. The studies indicate that the amino group can effectively substitute the hydroxyl group for antioxidant property, demonstrating significant inhibition of lipid peroxidation and possessing high antioxidant and radical scavenging activities (Tyagi et al., 2005).
Anti-proliferative and Apoptotic Effects
Research on 6-nitro-7-hydroxycoumarin revealed its selective anti-proliferative ability, activating specific protein kinases leading to apoptosis in renal carcinoma cells. This indicates its potential as an anti-cancer agent, particularly in targeting renal cell carcinoma (Finn et al., 2003).
Antiallergic and Anti-inflammatory Properties
4-Hydroxy-3-nitrocoumarins have been prepared and found to possess antiallergic activity, effectively inhibiting antigen-induced histamine release in rats. This suggests their potential use in treating allergic reactions and inflammation (Buckle et al., 1975).
Antimicrobial Activity
Biscoumarin derivatives, including those incorporating 4-hydroxy-3-nitrocoumarin, have been synthesized and assessed for their antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings highlight the potential of these compounds in developing new antimicrobial agents (Li et al., 2015).
Safety and Hazards
4-Hydroxy-6-methyl-3-nitrocoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .
Mecanismo De Acción
Target of Action
4-Hydroxy-6-methyl-3-nitrocoumarin, a derivative of coumarin, is known to have cytotoxic action against cultured human tumor and normal cells Coumarins in general are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets, leading to changes at the molecular level.
Biochemical Pathways
Coumarins, including this compound, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These processes could potentially be affected by the presence of this compound, leading to downstream effects in various biochemical pathways.
Result of Action
The result of the action of this compound is primarily its cytotoxic effect against cultured human tumor and normal cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to potential therapeutic effects in the context of cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s charge state and therefore its interaction with its targets . Additionally, the presence of other molecules in the environment could influence the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-6-methyl-3-nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins, including this compound, have been found to have effects on various types of cells and cellular processes .
Molecular Mechanism
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways in plants
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALEWXMXRPRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2711839.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)


![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)